Ethanethioic acid, oxo(phenylamino)-, hydrazide

Description

Nomenclature and Structural Identification

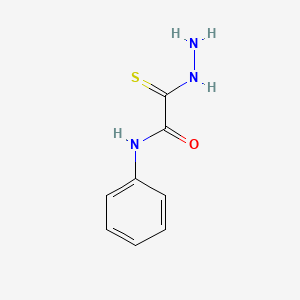

This compound belongs to the class of thioamide derivatives, characterized by the replacement of an oxygen atom in the amide group with sulfur. Its systematic IUPAC name, 2-hydrazinyl-N-phenyl-2-thioxoacetamide , reflects the presence of three key moieties:

- A thioacetamide backbone ($$ \text{C-S-C(=O)-} $$)

- A phenylamino group ($$ \text{N-phenyl} $$) at the carbonyl position

- A hydrazide substituent ($$ \text{-NH-NH}_2 $$) at the thiocarbonyl position

The molecular formula $$ \text{C}8\text{H}9\text{N}_3\text{OS} $$ corresponds to a molecular weight of 195.24 g/mol. Alternative synonyms include N-phenyl-2-thioxo-2-hydrazinoacetamide and 2-hydrazinyl-2-thioxo-N-phenylacetamide, which are frequently used in chemical databases and supplier catalogs.

Table 1: Key identifiers of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 32973-77-6 |

| Molecular Formula | $$ \text{C}8\text{H}9\text{N}_3\text{OS} $$ |

| Molecular Weight | 195.24 g/mol |

| Common Synonyms | 2-hydrazinyl-N-phenyl-2-thioxoacetamide; DTXSID30415426 |

Properties

IUPAC Name |

2-hydrazinyl-N-phenyl-2-sulfanylideneacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c9-11-8(13)7(12)10-6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQWFQRTEDTAFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=S)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415426 | |

| Record name | Ethanethioic acid, oxo(phenylamino)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105736-40-1 | |

| Record name | Ethanethioic acid, oxo(phenylamino)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Synthesis via Carboxylic Acid and Hydrazine Hydrate

An alternative method employs direct reaction between oxo(phenylamino)thioacetic acid and hydrazine hydrate under catalytic conditions. This approach, inspired by acethydrazide synthesis , utilizes a CuO/Cr₂O₃ composite catalyst (10–20% w/w of acid) in a nitrogen-protected reactor . The reaction proceeds via azeotropic distillation to remove water, shifting equilibrium toward product formation.

Key Process Parameters

-

Temperature : 98–120°C (reflux with distillation).

-

Workup : Hot filtration to recover the catalyst, followed by cooling crystallization and vacuum drying.

This method achieves yields exceeding 90%, with catalyst recyclability reducing production costs . However, adapting this for thiocarboxylic acids requires stringent nitrogen purging to prevent oxidation of the thio group.

Comparative Analysis of Methodologies

Mechanistic Insights and Side Reactions

Hydrazide formation proceeds via nucleophilic attack of hydrazine on the carbonyl carbon of esters or acids, followed by proton transfer and elimination of alcohol or water . Competing side reactions include:

-

Over-hydrolysis : Excess hydrazine may further react with the hydrazide to form semicarbazides .

-

Oxidation : Thiocarboxylic acids are prone to oxidation, necessitating inert atmospheres during synthesis .

-

Tautomerization : Keto-enol equilibria in α-thioketones can lead to byproducts unless stabilized by electron-withdrawing groups .

Analytical Validation and Characterization

Synthetic batches are validated using:

-

IR Spectroscopy : Absorption bands at 1670–1690 cm⁻¹ (C=O stretch), 3300–3400 cm⁻¹ (N-H stretch), and 600–700 cm⁻¹ (C-S stretch) .

-

¹H NMR : Resonances for NH₂ (δ 7.9–8.1 ppm), phenyl protons (δ 7.2–7.5 ppm), and thiomethyl groups (δ 2.1–2.3 ppm) .

-

Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .

Chemical Reactions Analysis

Ethanethioic acid, oxo(phenylamino)-, hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include sodium ethoxide, sodium hydride, and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The major products formed from these reactions can include thioesters, esters, amides, and ketones .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethanethioic acid derivatives have demonstrated promising antimicrobial properties. For instance, studies have shown that compounds derived from ethanethioic acid exhibit significant antibacterial activity against various pathogens including Klebsiella pneumoniae and Escherichia coli.

Case Study: Synthesis and Testing of Hydrazides

A recent study synthesized several hydrazide derivatives from ethanethioic acid and tested their antimicrobial efficacy. The results indicated that the hydrazides exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against K. pneumoniae, highlighting their potential as novel antibacterial agents .

2. Anti-inflammatory Properties

Research has also indicated that ethanethioic acid derivatives possess anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines in human cell lines.

Case Study: Inhibition of Cytokine Production

A study evaluated the effects of ethanethioic acid derivatives on TNF-α production in macrophages. The findings revealed a significant reduction in cytokine levels, suggesting a potential therapeutic role in inflammatory diseases .

Agricultural Applications

1. Pesticidal Activity

Ethanethioic acid derivatives have been explored for their pesticidal properties. These compounds can act as effective agents against various agricultural pests.

Case Study: Field Trials on Pest Control

Field trials conducted with ethanethioic acid-based pesticides showed a significant reduction in pest populations compared to control plots. The results indicated that these compounds could serve as environmentally friendly alternatives to synthetic pesticides .

Material Science Applications

1. Polymer Chemistry

Ethanethioic acid derivatives are utilized in polymer chemistry as intermediates for synthesizing novel polymers with enhanced properties.

Case Study: Development of Flexible Polyurethanes

Research focused on incorporating ethanethioic acid derivatives into polyurethane formulations resulted in materials with improved flexibility and durability. These materials are suitable for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of ethanethioic acid, oxo(phenylamino)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can undergo cyclization reactions facilitated by heating in the presence of a base, leading to the formation of desired products . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components to exert its effects.

Comparison with Similar Compounds

Functional and Application Comparisons

- Biological Activity: Antimicrobial: Benzoic acid p-amino derivatives (e.g., 4-fluorophenyl variant) exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 12.5–50 µg/mL . Antitubercular: Thiazolopyridine hydrazides show potent activity against M. tuberculosis (MIC: 1.56 µg/mL) . Antioxidant: Hydrazones derived from isatin and phenylamino hydrazides demonstrate radical scavenging activity (IC₅₀: 25–40 µM) .

Material Science Applications :

Key Research Findings

- Synthetic Efficiency: Hydrazide 4 (from ) was synthesized in high yield (90%) via direct reflux with hydrazine monohydrate, avoiding esterification steps .

- Structural Influence on Activity : Substitution at the phenyl ring (e.g., fluoro or methoxy groups) enhances antimicrobial potency due to increased electron-withdrawing effects .

- Thermal Stability : Hydrazides with aromatic cores (e.g., thiazolopyridine) exhibit higher melting points (>200°C), correlating with thermal stability in material applications .

Biological Activity

Ethanethioic acid, oxo(phenylamino)-, hydrazide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.

Synthesis of Ethanethioic Acid Hydrazide Derivatives

Ethanethioic acid hydrazides can be synthesized through various methods involving the reaction of hydrazine derivatives with ethanethioic acid or its derivatives. The general synthetic route includes:

- Formation of Hydrazone : Reacting ethanethioic acid with phenyl hydrazine.

- Cyclization : Under acidic or basic conditions to yield the final hydrazide product.

The reaction conditions and yields vary based on substituents on the phenyl ring and the presence of other functional groups.

Antimicrobial Activity

Ethanethioic acid hydrazides have been studied for their antimicrobial properties. The following table summarizes findings from various studies:

| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 32 µg/mL |

| Compound B | Antifungal | F. oxysporum | 12.5 µg/mL |

| Compound C | Antimalarial | Plasmodium spp. | 25 µg/mL |

These compounds exhibit significant activity against both bacterial and fungal strains, indicating their potential as antimicrobial agents .

Anti-Inflammatory Effects

Research has indicated that certain derivatives of ethanethioic acid hydrazides possess anti-inflammatory properties. A notable study demonstrated that these compounds inhibited nitric oxide synthase (iNOS) activity in vitro, suggesting a mechanism for their anti-inflammatory effects:

- Inhibition of iNOS : Compounds showed stronger inhibition than standard anti-inflammatory drugs like meloxicam.

- Phagocytic Activity : Enhanced phagocytic response in bone marrow-derived macrophages was observed upon treatment with ethanethioic acid derivatives .

Case Studies

- Case Study on Antitumor Activity : A study evaluated the antitumor activity of ethanethioic acid hydrazide in mice bearing human cancer xenografts. The compound demonstrated significant tumor localization and reduced tumor size compared to controls, suggesting potential for cancer therapy .

- Case Study on Antidiabetic Properties : Another investigation highlighted the effect of ethanethioic acid derivatives on glucose metabolism in diabetic rat models. Results indicated a decrease in blood glucose levels, supporting its use in managing diabetes .

The biological activities of ethanethioic acid hydrazides are attributed to several mechanisms:

- Enzyme Inhibition : Many hydrazide derivatives act as enzyme inhibitors, affecting pathways involved in inflammation and microbial growth.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels, contributing to their antioxidant properties .

- Cellular Uptake : Enhanced cellular uptake due to lipophilicity may improve efficacy against targeted cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing oxo(phenylamino)ethanethioic acid hydrazide derivatives?

- Methodology : The compound is typically synthesized via condensation reactions. For example, hydrazide intermediates can be generated by reacting 4-aminodiphenylamine with itaconic acid under reflux, followed by esterification and hydrazide formation. Subsequent treatment with isatin in methanol at 65°C yields the final hydrazide derivative . Alternatively, arylidene hydrazides are synthesized by reacting 2-(phenylamino) benzohydrazide with aldehydes at room temperature, purified via column chromatography (petroleum ether:ethyl acetate, 7:3) .

- Key Considerations : Monitor reaction progress using TLC and confirm purity via melting point, IR, and NMR spectroscopy.

Q. How are hydrazide derivatives characterized for structural confirmation?

- Analytical Techniques :

- Spectroscopy : IR (azomethine C=N stretch at ~1600 cm⁻¹), ¹H NMR (amide protons at δ 9–11 ppm), and mass spectrometry (molecular ion peaks) .

- Chromatography : HPLC with photodiode array detection (e.g., YMC-Pack FA column, acetonitrile/methanol/water mobile phase) for quantifying hydrazide derivatives .

- Validation : Cross-reference spectral data with computational predictions (e.g., Gaussian-based simulations) to resolve ambiguities.

Advanced Research Questions

Q. What mechanisms underlie the inhibitory activity of hydrazide derivatives against myeloperoxidase (MPO)?

- Mechanistic Insights :

- Stepwise Inhibition : Benzoic acid hydrazide analogs inhibit MPO via a two-step process: (1) binding to the heme pocket and (2) cleaving ester bonds to eject the heme group, irreversibly inactivating the enzyme .

- Site-Specific Modification : LC-MS/MS peptide mapping identifies modified residues (e.g., C7H5O adducts at active sites) .

Q. How can computational modeling optimize hydrazide derivatives for target selectivity?

- Approach :

- Docking Studies : Screen hydrazide scaffolds (e.g., ferulic acid hydrazide) against enzyme active sites (e.g., MAO-B) using AutoDock Vina to predict binding affinities .

- QSAR Analysis : Correlate substituent electronic properties (Hammett constants) with bioactivity to guide synthetic modifications .

- Validation : Validate predictions with in vitro enzyme assays (IC₅₀ values) and crystallographic data.

Q. How can researchers resolve contradictions in reaction optimization for hydrazide cyclization?

- Case Study : Nitrogen-rich purine hydrazide cyclization failed under solvent variation and heating but succeeded with catalytic HCl, emphasizing acid-dependent mechanisms .

- Troubleshooting :

- Test alternative catalysts (e.g., Lewis acids).

- Use kinetic studies (e.g., in situ FTIR) to identify rate-limiting steps .

Methodological Challenges

Q. What strategies improve the enrichment of hydrazide-functionalized analytes in proteomic studies?

- Solution : Use core-shell magnetic nanocomposites (e.g., Fe₃O₄@PMAH) with high hydrazide density for glycopeptide enrichment. Key steps:

- Oxidize glycans with periodate.

- Couple to hydrazide beads via Schiff base formation.

- Elute with PNGase F for LC-MS/MS analysis .

Q. How do solvent and pH conditions affect hydrazide stability during storage?

- Guidelines :

- Solubility : Use DMSO (14 mg/mL) or DMF (10 mg/mL) for stock solutions.

- Storage : Aliquot and store at -80°C (6 months) or -20°C (1 month) to prevent hydrolysis .

Data Interpretation and Reproducibility

Q. Why do hydrazide derivatives exhibit variable bioactivity across cell models?

- Factors :

- Membrane Permeability : LogP values influence cellular uptake (e.g., hydrophilic hydrazides show limited penetration in 3D spheroids) .

- Metabolic Stability : Serum esterases may hydrolyze hydrazide bonds, reducing efficacy .

- Mitigation : Use prodrug strategies (e.g., acetylated precursors) or nanoencapsulation.

Q. How can researchers validate the specificity of hydrazide-protein interactions?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.